molecular formula C11H14FN B13670291 1-(3-Fluoro-4-methylbenzyl)azetidine

1-(3-Fluoro-4-methylbenzyl)azetidine

Cat. No.: B13670291
M. Wt: 179.23 g/mol
InChI Key: WUSSAOYTBBJQKL-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylbenzyl)azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties. The presence of a fluoro and methyl group on the benzyl moiety further enhances the compound’s chemical properties, making it a valuable entity in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methylbenzyl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines but requires precise control of reaction conditions due to the inherent challenges associated with this approach.

Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the use of microwave irradiation and solid support systems to enhance reaction efficiency and yield . This method allows for the rapid generation of azetidines with high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methylbenzyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding azetidine oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced azetidine derivatives.

    Substitution: The fluoro and methyl groups on the benzyl moiety can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions include various functionalized azetidines, which can be further utilized in synthetic and medicinal chemistry.

Scientific Research Applications

1-(3-Fluoro-4-methylbenzyl)azetidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylbenzyl)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain and the presence of the fluoro and methyl groups enhance its binding affinity to specific enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects in biological systems .

Comparison with Similar Compounds

Uniqueness: 1-(3-Fluoro-4-methylbenzyl)azetidine stands out due to the specific positioning of the fluoro and methyl groups on the benzyl moiety, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

1-[(3-fluoro-4-methylphenyl)methyl]azetidine

InChI

InChI=1S/C11H14FN/c1-9-3-4-10(7-11(9)12)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3

InChI Key

WUSSAOYTBBJQKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCC2)F

Origin of Product

United States

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